2,3,4-Triiodo-5-methylthiophene
Overview
Description
Alisol-A is a protostane triterpenoid compound primarily isolated from the dried rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-atherosclerotic, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alisol-A involves multiple steps, starting from the extraction of Alisma orientale rhizomes. The primary method includes:
Extraction: The dried rhizomes are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: Alisol-A is isolated from the purified extract through further chromatographic separation
Industrial Production Methods: Industrial production of Alisol-A follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Alisol-A undergoes various chemical reactions, including:
Oxidation: Alisol-A can be oxidized to form its epoxide derivatives.
Reduction: Reduction reactions can convert Alisol-A into its reduced forms.
Substitution: Alisol-A can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and acetyl chloride.
Major Products: The major products formed from these reactions include Alisol-A epoxide, reduced Alisol-A, and acetylated derivatives .
Scientific Research Applications
Mechanism of Action
Alisol-A exerts its effects through multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) Pathway: Alisol-A activates this pathway, leading to the inhibition of inflammatory cytokine production and regulation of lipid metabolism.
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway: Alisol-A inhibits this pathway, reducing inflammation and promoting anti-atherosclerotic effects.
Peroxisome proliferator-activated receptors (PPARα and PPARδ): Alisol-A increases the expression of these receptors, contributing to its lipid-lowering effects.
Comparison with Similar Compounds
Alisol-A is compared with other protostane triterpenoids such as Alisol-B and their acetate derivatives:
Alisol-B: Similar to Alisol-A, Alisol-B exhibits anti-inflammatory and anti-proliferative properties.
Alisol-A 24-acetate: This derivative of Alisol-A has been studied for its enhanced pharmacological activities, particularly in cancer research.
Alisol-B 23-acetate: Another derivative with significant anti-cancer properties, but Alisol-A remains unique in its multi-targeted approach.
Properties
IUPAC Name |
2,3,4-triiodo-5-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBCKNJUFIORRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549904 | |
Record name | 2,3,4-Triiodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16494-47-6 | |
Record name | 2,3,4-Triiodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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